p-Phenylhydrocinnamonitrile

Description

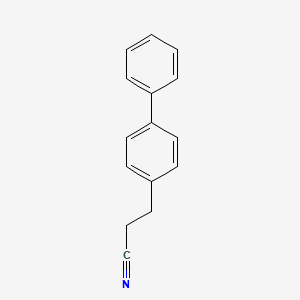

Structure

3D Structure

Properties

Molecular Formula |

C15H13N |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

3-(4-phenylphenyl)propanenitrile |

InChI |

InChI=1S/C15H13N/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11H,4-5H2 |

InChI Key |

VOXYKKGIRUFILR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCC#N |

Origin of Product |

United States |

Synthetic Methodologies for P Phenylhydrocinnamonitrile

Direct Synthesis Routes

Direct synthetic approaches to p-Phenylhydrocinnamonitrile focus on the construction of the final molecule in a minimal number of steps, often involving the saturation of a pre-existing nitrile-containing scaffold or the direct formation of the nitrile group on a phenylpropane backbone.

Catalytic Hydrogenation Approaches

A prominent and efficient method for the synthesis of this compound is the catalytic hydrogenation of p-phenylcinnamonitrile. This reaction involves the reduction of the carbon-carbon double bond in the cinnamonitrile (B126248) backbone, leaving the nitrile group and the biphenyl (B1667301) moiety intact.

Raney Nickel has been demonstrated as an effective catalyst for this transformation. mdpi.comwikipedia.org The hydrogenation of nitriles to primary amines can be a competing reaction, but careful control of reaction conditions can favor the selective reduction of the alkene. mdpi.comresearchgate.net The process is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The choice of solvent can also influence the reaction's efficiency and selectivity.

| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Yield (%) | Reference |

| Raney Nickel | 60 | 90 | Ammonia/Methanol | >90 (for similar systems) | mdpi.com |

| Raney Cobalt | 80 | 100 | Ammonia/Methanol | Up to 80 (selectivity for unsaturated amine) | researchgate.net |

This table presents typical conditions for related nitrile hydrogenations, providing a basis for the synthesis of this compound.

Reductive Nitrile Formation Strategies

Reductive nitrile formation strategies offer an alternative direct route. One conceptual approach involves the hydrocyanation of 4-vinylbiphenyl (B1584822). This method introduces the nitrile group and saturates the ethylenic bond in a single conceptual step. The industrial hydrocyanation of alkenes is often catalyzed by nickel complexes of phosphite (B83602) ligands. wikipedia.org The reaction proceeds through the oxidative addition of hydrogen cyanide to a low-valent metal complex, followed by alkene insertion and reductive elimination of the nitrile. wikipedia.org

While specific examples for 4-vinylbiphenyl are not prevalent in readily available literature, the general principles of alkene hydrocyanation provide a viable synthetic pathway. wikipedia.org

Alternative Coupling Reactions for Carbon-Carbon Bond Formation

The construction of the biphenyl system is a critical aspect of synthesizing the precursor, p-phenylcinnamonitrile. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids. gre.ac.uknih.govrsc.org This reaction, catalyzed by a palladium complex, offers a versatile route to a wide range of substituted biphenyl compounds. nih.gov

For the synthesis of a precursor to this compound, a suitable strategy would involve the coupling of a phenylboronic acid with a halogenated cinnamonitrile derivative. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent system. nih.gov

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OH)2 | K3PO4 | Ethanol/Water | 65 | Good to excellent | nih.gov |

| Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | Reflux | High | General Suzuki Conditions |

This table illustrates general conditions for Suzuki-Miyaura coupling reactions applicable to the synthesis of biphenyl structures.

Indirect Synthetic Pathways via Precursors

Indirect routes to this compound involve the synthesis of a precursor molecule that is subsequently converted to the target compound through one or more reaction steps.

Reduction of Substituted Phenylpropanenitrile Derivatives

This approach involves the synthesis of a phenylpropanenitrile derivative bearing a functional group on the biphenyl ring that can be subsequently removed. For instance, a nitro-substituted biphenylpropanenitrile could be synthesized and the nitro group subsequently reduced and removed. However, a more direct approach is the reduction of an oxo-substituted precursor. The synthesis of 3-(4-biphenylyl)-3-oxopropanenitrile has been reported, which can serve as a key intermediate. mdpi.com The reduction of the ketone functionality would then yield the desired this compound.

Transformation of Related Phenylpropane Systems

Another indirect pathway involves starting with a related phenylpropane system and introducing the nitrile functionality at a later stage. For example, a 3-(4-biphenylyl)propanol or a corresponding halide could be synthesized. The alcohol could then be converted to a leaving group (e.g., a tosylate or a halide) and subsequently displaced by a cyanide nucleophile to afford this compound. This nucleophilic substitution reaction is a standard method for the introduction of a nitrile group.

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. For the synthesis of this compound, several green approaches can be envisaged, drawing from established methodologies for nitrile synthesis.

Solvent-free reactions, often facilitated by microwave irradiation, represent a significant advancement in green synthesis by minimizing waste and reducing reaction times. eurjchem.comtandfonline.commdpi.com A potential solvent-free route to this compound could involve the reaction of 4-biphenylacetaldehyde with hydroxylamine (B1172632) hydrochloride, supported on a solid inorganic matrix like P2O5/SiO2, under microwave irradiation. tandfonline.comtandfonline.com This method avoids the use of volatile organic solvents and can lead to high yields of nitriles in a short duration. tandfonline.com

For instance, various aromatic aldehydes have been successfully converted to their corresponding nitriles in excellent yields (75-95%) within minutes using this technique. tandfonline.com The general applicability of this method suggests its potential for the synthesis of this compound.

Table 1: Examples of Solvent-Free Nitrile Synthesis from Aldehydes under Microwave Irradiation

| Aldehyde | Reagent | Conditions | Yield (%) | Reference |

| Benzaldehyde | NH2OH·HCl, P2O5/SiO2 | Microwave, 1 min | 95 | tandfonline.com |

| 4-Chlorobenzaldehyde | NH2OH·HCl, P2O5/SiO2 | Microwave, 1 min | 92 | tandfonline.com |

| 4-Methoxybenzaldehyde | NH2OH·HCl, TiO2 | Microwave | High | mdpi.com |

| Cinnamaldehyde | NH2OH·HCl, P2O5/SiO2 | Microwave, 1 min | 85 | tandfonline.com |

This table presents data for analogous compounds to illustrate the potential of the described solvent-free methodology for this compound synthesis, for which specific data is not currently available.

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally benign reaction conditions. chemrxiv.orgresearchgate.net A plausible photocatalytic route to this compound is the hydrocyanation of 4-vinylbiphenyl. While direct photocatalytic hydrocyanation of vinylarenes is a developing area, related hydro- and oxoalkylation reactions of vinyl arenes have been demonstrated using photocatalysis, indicating the feasibility of activating the vinyl group towards addition reactions. chemrxiv.orgnih.gov

Future research could explore the use of a suitable photocatalyst and a safe cyanide source to achieve the anti-Markovnikov addition of a cyano group to 4-vinylbiphenyl, leading to the desired this compound.

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.govtugraz.at The use of enzymes, such as aldoxime dehydratases, provides a cyanide-free route to nitriles from aldoximes under mild aqueous conditions. researchgate.netnih.gov This pathway could be applied to the synthesis of this compound by first converting 4-biphenylacetaldehyde to its corresponding aldoxime, followed by enzymatic dehydration. researchgate.net

This biocatalytic approach has been successfully employed for a range of nitriles and is a promising green alternative to methods requiring harsh reagents or toxic cyanide sources. nih.govnih.gov Research has demonstrated the potential of this technology for producing bulk chemicals, highlighting its industrial relevance. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Preparation

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the economic viability of a synthetic process. For the preparation of this compound, likely through the hydrocyanation of 4-vinylbiphenyl, several parameters can be fine-tuned.

The hydrocyanation of alkenes is typically catalyzed by transition metal complexes, most notably nickel-based catalysts. wikipedia.org The choice of ligand is critical in determining the catalyst's activity and selectivity. mdpi.com For the hydrocyanation of vinylarenes like 4-vinylbiphenyl, bulky and rigid diphosphite ligands with large bite angles (105°-120°) have been shown to afford high yields and regioselectivity for the branched nitrile product. mdpi.comtue.nl

Screening a variety of phosphine (B1218219) and phosphite ligands would be essential to identify the optimal catalyst system for the synthesis of this compound. The use of chiral ligands could also open up possibilities for asymmetric hydrocyanation, leading to enantiomerically enriched products. lookchem.com

Table 2: Influence of Ligands on Nickel-Catalyzed Hydrocyanation of Styrene (a model substrate)

| Ligand | Yield (%) | Regioselectivity (branched:linear) | Reference |

| Triphenylphosphite | Moderate | Variable | wikipedia.org |

| BiPhePhos | High | High | mdpi.com |

| Chiral Phosphine-Phosphite | High | Exclusively branched | lookchem.com |

This table provides data for styrene, a close structural analog of 4-vinylbiphenyl, to illustrate the significant impact of ligand choice on the outcome of hydrocyanation reactions.

The temperature of the hydrocyanation reaction significantly influences the reaction rate and catalyst stability. mdpi.com While higher temperatures can increase the reaction rate, they can also lead to catalyst deactivation. mdpi.com A systematic study of the temperature profile would be necessary to find the optimal balance for the synthesis of this compound. For instance, in the hydrocyanation of styrene, increasing the temperature from 22°C to 90°C dramatically increased the turnover frequency. mdpi.com

The stoichiometry of the reactants, particularly the ratio of the cyanide source to the alkene, and the catalyst loading, are also critical parameters to optimize. Careful control of the addition rate of the cyanide source, such as hydrogen cyanide, can be crucial for maintaining high catalytic activity. mdpi.comresearchgate.net The pressure of the system, especially if gaseous reactants are involved, would also need to be optimized to ensure efficient reaction kinetics.

Reactor Design and Process Intensification Studies

The synthesis of this compound, while not extensively detailed in publicly available literature regarding specific reactor design and process intensification, can be analyzed through the lens of modern chemical engineering principles applied to analogous nitrile syntheses. The transition from traditional batch reactors to more advanced continuous flow systems offers significant advantages in terms of safety, efficiency, and scalability. This section explores potential reactor designs and process intensification strategies that could be applied to the synthesis of this compound, drawing parallels from studies on similar chemical transformations, such as the hydrocyanation of vinylarenes and other cyanation reactions.

The industrial production of nitriles often involves transitioning from batch or semi-batch processes to continuous operations to enhance safety, reduce costs, and improve reproducibility. cetjournal.it Process intensification aims to develop smaller, more energy-efficient, and safer chemical processes. youtube.com For a compound like this compound, this could involve the use of continuous-flow reactors, such as packed-bed reactors or microreactors, which offer superior heat and mass transfer compared to conventional batch reactors.

Packed-Bed Reactors for Continuous Synthesis

Packed-bed reactors, where a solid catalyst is packed into a column or tube and the liquid reactants are passed through it, represent a promising technology for the synthesis of this compound, particularly if a heterogeneous catalytic route is employed. beilstein-journals.orgunimi.itwikipedia.org For instance, a key synthetic route to this compound could be the hydrocyanation of 4-phenylstyrene. This reaction is analogous to the well-studied hydrocyanation of other vinylarenes. tue.nlunits.itwikipedia.orgtue.nl

In such a scenario, a heterogeneous catalyst, potentially a nickel complex supported on a solid matrix, could be used. beilstein-journals.orgrsc.org The use of a packed-bed reactor would allow for the continuous processing of reactants, eliminating the need for catalyst separation in downstream processing and enabling catalyst recycling. beilstein-journals.orgbeilstein-archives.org This approach combines reaction and separation into a single unit, a key principle of process intensification.

Table 1: Potential Operating Parameters for Packed-Bed Reactor Synthesis of this compound (Analogous to Vinylarene Hydrocyanation)

| Parameter | Potential Range/Value | Rationale/Benefit |

| Reactor Type | Packed-Bed Reactor (PBR) | Continuous operation, easy catalyst separation, potential for high throughput. |

| Catalyst | Heterogeneous Nickel-based catalyst on a solid support | Facilitates continuous processing and catalyst reuse. |

| Temperature | 50 - 150 °C | Optimization of reaction rate and selectivity, balancing kinetics with potential side reactions. |

| Pressure | 1 - 20 bar | To maintain reactants in the liquid phase and potentially enhance reaction rates. |

| Residence Time | 1 - 30 minutes | Precise control over reaction time to maximize conversion and minimize byproduct formation. |

| Flow Rate | 0.1 - 10 mL/min (lab scale) | Scalable parameter to control production rate. |

This table presents hypothetical data based on typical conditions for related chemical reactions due to the absence of specific literature for this compound.

Research on other C-N cross-coupling reactions in packed-bed reactors has demonstrated significant improvements in performance compared to batch systems, with higher turnover frequencies and turnover numbers. researchgate.net These findings suggest that a continuous-flow packed-bed reactor could be a highly efficient method for the synthesis of this compound.

Microreactors and Flow Chemistry for Enhanced Control

Microreactors, with their characteristic small channel dimensions, offer exceptional control over reaction parameters due to their high surface-area-to-volume ratio. rsc.orgmdpi.com This leads to enhanced heat and mass transfer, allowing for reactions to be conducted under more aggressive conditions with improved safety. mdpi.com For the synthesis of aryl nitriles, continuous flow processes using microreactors have been reported, demonstrating rapid reaction times and high scalability. rsc.org

A potential cyanide-free synthesis of this compound could involve the reaction of a suitable ketone precursor with p-tosylmethyl isocyanide (TosMIC) in a flow system, analogous to the van Leusen reaction. rsc.org The use of a microreactor in this context would enable precise control over the short residence times required, often on the order of minutes, leading to high yields and throughput. rsc.org

Table 2: Comparative Performance of Reactor Technologies for Aryl Nitrile Synthesis (Illustrative Data)

| Reactor Type | Key Advantage | Typical Residence Time | Scalability (Illustrative) | Reference Reaction |

| Batch Reactor | Versatility, simple setup | Hours | Grams to Kilograms | General Nitrile Synthesis organic-chemistry.org |

| Packed-Bed Reactor | Continuous operation, catalyst reuse | Minutes to Hours | Kilograms per hour | Heterogeneous Catalysis beilstein-journals.orgresearchgate.net |

| Microreactor | Superior heat/mass transfer, safety | Seconds to Minutes | Grams to Kilograms per hour | Cyanide-free Nitrile Synthesis rsc.org |

This table provides a generalized comparison based on literature for similar nitrile syntheses, as specific data for this compound is not available.

The development of 3D-printed microreactors further expands the possibilities for designing bespoke reactor configurations tailored to specific reaction needs, including the incorporation of heterogeneous catalysts directly into the reactor walls. mdpi.com Such advanced manufacturing techniques could pave the way for highly optimized and intensified production of this compound.

Chemical Reactivity and Transformation of P Phenylhydrocinnamonitrile

Reactions Involving the Nitrile Functional Group

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. This bond is highly polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and weakly basic. openstax.orglibretexts.org This electronic structure makes the nitrile group susceptible to attack by both nucleophiles and electrophiles (after protonation), leading to a variety of addition and hydrolysis reactions.

Hydrolysis and Amidation Reactions

The hydrolysis of nitriles is a common and useful transformation that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. openstax.orgchemistrysteps.com This reaction can be catalyzed by either acid or base.

Under acidic conditions, the nitrogen atom of the nitrile is protonated, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon, leading to the formation of an imidic acid intermediate, which tautomerizes to the more stable amide. chemistrysteps.compressbooks.pub Continued heating in the presence of acid and water hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt.

In a base-catalyzed hydrolysis, a strong nucleophile like the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. openstax.org This forms an imine anion, which is then protonated by water to yield an imidic acid, subsequently tautomerizing to an amide. chemistrysteps.com Similar to the acidic pathway, the amide can be further hydrolyzed under basic conditions to a carboxylate salt, which upon acidic workup yields the carboxylic acid.

For p-Phenylhydrocinnamonitrile, these reactions yield p-phenylhydrocinnamamide and subsequently p-phenylhydrocinnamic acid.

Table 1: Hydrolysis and Amidation of this compound

| Reaction | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., aq. H₂SO₄), Heat | p-Phenylhydrocinnamamide | p-Phenylhydrocinnamic Acid |

Reduction to Amines or Aldehydes

The nitrile group can be readily reduced to a primary amine or, under milder conditions, to an aldehyde.

The reduction to a primary amine is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile, forming an imine anion intermediate. openstax.orglibretexts.org This intermediate undergoes a second hydride addition to form a dianion, which upon protonation with water during the workup step, yields the primary amine. libretexts.orgpressbooks.pub In the case of this compound, this reaction produces 3-(4-biphenyl)propan-1-amine.

Alternatively, the use of a less reactive reducing agent, such as diisobutylaluminium hydride (DIBAL-H), allows for the partial reduction of the nitrile. The reaction is typically carried out at low temperatures to stop the reaction at the intermediate imine stage. Subsequent hydrolysis of the imine intermediate yields an aldehyde. chemistrysteps.compressbooks.pub This transforms this compound into p-phenylhydrocinnamaldehyde.

Table 2: Reduction of this compound

| Desired Product | Reagents | Reaction Type | Product Name |

|---|---|---|---|

| Primary Amine | 1. LiAlH₄ in ether or THF; 2. H₂O | Complete Reduction | 3-(4-biphenyl)propan-1-amine |

Nucleophilic Addition Reactions

The electrophilic carbon atom of the nitrile group is susceptible to attack by various carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). chemistrysteps.compressbooks.pub This reaction provides an effective method for the synthesis of ketones.

The organometallic reagent adds to the carbon-nitrogen triple bond to form a stable intermediate imine anion salt. openstax.orglibretexts.org This intermediate does not react further with the organometallic reagent. Subsequent hydrolysis of the imine salt in an aqueous acidic workup converts it into a ketone. libretexts.org For instance, reacting this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would, after hydrolysis, yield 1-(4-biphenyl)-4-pentanone.

Table 3: Nucleophilic Addition to this compound

| Nucleophile (Example) | Reagents | Intermediate | Final Product (Example) |

|---|---|---|---|

| Grignard Reagent (CH₃MgBr) | 1. CH₃MgBr in ether; 2. H₃O⁺ | Imine anion salt | 1-(4-biphenyl)-4-pentanone |

Reactions of the Aromatic Moiety

The biphenyl (B1667301) group in this compound can undergo electrophilic aromatic substitution (SEAr) reactions. The substituent already present on one of the phenyl rings—the 3-cyanopropyl group (–CH₂CH₂CH₂CN)—influences the rate and regioselectivity of these substitutions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction proceeds via a two-step mechanism: initial attack of the electrophile by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org

The substituent on the ring determines the position of the incoming electrophile. The 3-cyanopropyl group attached to the phenyl ring in this compound is considered an alkyl group in terms of its directing effect. Alkyl groups are electron-donating through an inductive effect, which activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in This is because the carbocation intermediates formed during ortho and para attack are more stable than the intermediate from meta attack. Although the nitrile group itself is electron-withdrawing, its effect is insulated from the phenyl ring by the propyl chain, making the alkyl inductive effect the dominant factor in directing substitution on the substituted ring.

Functionalization of the Phenyl Ring (e.g., Halogenation, Nitration)

Specific examples of electrophilic aromatic substitution on this compound include halogenation and nitration.

Halogenation: Aromatic halogenation, such as bromination or chlorination, typically requires a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination) to polarize the halogen molecule and generate a potent electrophile. wikipedia.org Given the ortho, para-directing nature of the alkyl substituent, the halogenation of this compound is expected to yield a mixture of ortho- and para-substituted products on the substituted phenyl ring. Steric hindrance from the substituent may cause the para product to be favored over the ortho product.

Nitration: Aromatic nitration is commonly achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). The nitration of this compound would also result in the formation of ortho- and para-nitro derivatives. The introduction of a strongly deactivating nitro group would make subsequent substitutions on that ring more difficult.

Table 4: Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Electrophile | Expected Major Products |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Br⁺ | ortho-bromo and para-bromo derivatives |

Reactions of the Aliphatic Chain

The aliphatic backbone of this compound possesses a key reactive site at the carbon atom alpha to the nitrile group. The electron-withdrawing nature of the cyano group enhances the acidity of the α-protons, facilitating their removal by a suitable base to generate a carbanion. This carbanion serves as a potent nucleophile, enabling a variety of functionalization reactions.

Alpha-Carbon Functionalization (e.g., Alkylation, Halogenation)

The generation of a carbanion at the α-position of this compound opens the door to a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Alkylation: The α-alkylation of nitriles is a well-established transformation for the construction of new carbon-carbon bonds. While specific studies on this compound are not extensively documented, the reactivity of analogous benzylic nitriles provides a strong precedent. For instance, the alkylation of arylacetonitriles with alcohols has been achieved using transition metal catalysts. organic-chemistry.org This "borrowing hydrogen" methodology involves the in-situ oxidation of the alcohol to an aldehyde, followed by a Knoevenagel condensation with the nitrile and subsequent reduction of the resulting alkene. organic-chemistry.org A variety of catalysts, including those based on manganese and cobalt, have proven effective for this transformation, offering a sustainable alternative to the use of alkyl halides. organic-chemistry.orgnih.gov

A general representation of the α-alkylation of a benzylic nitrile with an alcohol is depicted below:

Table 1: Representative Conditions for α-Alkylation of Benzylic Nitriles with Alcohols

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Manganese Pincer Complex | - | Toluene | 135 | High | nih.gov |

| Cobalt Molecular Catalyst | KOH | Toluene | 140 | up to 95% | organic-chemistry.org |

This data is for analogous benzylic nitriles and serves to illustrate the potential reactivity of this compound.

Halogenation: The α-halogenation of nitriles can be achieved under various conditions, typically involving the formation of the nitrile enolate followed by reaction with an electrophilic halogen source. This functionalization provides a handle for further synthetic transformations.

Olefination Strategies

The conversion of the aliphatic chain of this compound into an olefinic structure represents a valuable synthetic transformation. While direct olefination from the parent molecule is not a standard reaction, strategies involving the nitrile group or the α-carbon can be envisioned.

One plausible approach involves the Ramberg–Bäcklund reaction. rsc.org This reaction allows for the synthesis of vinyl nitriles from α-halo sulfones. A synthetic sequence could involve the initial α-sulfenylation of this compound, followed by oxidation to the sulfone and subsequent α-halogenation. Treatment of the resulting α-halo sulfone with a base would then induce the Ramberg–Bäcklund rearrangement to yield the corresponding olefin. This method has been shown to be effective for the synthesis of E-stereoisomeric acrylonitriles from α-benzyl-α′-cyano sulfones. rsc.org

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The acidic nature of the α-proton in this compound makes it a potential candidate for participation in MCRs that involve carbanionic intermediates.

One such reaction is the Thorpe-Ziegler reaction , which is the intramolecular version of the Thorpe reaction. The intermolecular Thorpe reaction involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines. wikipedia.orgresearchgate.netchem-station.com While this compound itself would not undergo self-condensation in this manner, it could potentially act as the active methylene (B1212753) component in a mixed Thorpe reaction with another nitrile. The Thorpe-Ziegler reaction is particularly useful for the synthesis of cyclic ketones from dinitriles. wikipedia.orgresearchgate.netchem-station.combuchler-gmbh.comsynarchive.com

Another relevant MCR is the Strecker synthesis of α-amino nitriles . researchgate.netmdpi.com Although the classic Strecker reaction involves an aldehyde, an amine, and a cyanide source, variations where a pre-formed nitrile acts as a component are conceivable, especially in domino sequences.

Chemo- and Regioselectivity in this compound Transformations

When a molecule contains multiple reactive sites, the ability to selectively functionalize one site over others is crucial. In the context of this compound transformations, several selectivity issues can arise.

Chemoselectivity: The primary reactive sites in this compound are the α-protons and the nitrile group. Reactions involving strong bases will preferentially deprotonate the α-carbon. However, under certain conditions, the nitrile group can also undergo reactions such as hydrolysis or addition of organometallic reagents. libretexts.orgchemistrysteps.com Therefore, the choice of reagents and reaction conditions is critical to ensure that the desired transformation occurs at the aliphatic chain without affecting the nitrile functionality. For example, in transition-metal-catalyzed alkylations with alcohols, the catalyst system is designed to facilitate the C-C bond formation at the α-position while leaving the nitrile group intact. organic-chemistry.orgnih.gov

Regioselectivity: In cases where the α-carbon is further substituted, the possibility of forming different constitutional isomers arises. For this compound, the two protons at the α-position are chemically equivalent, so regioselectivity at this position is not a concern for the initial functionalization. However, if the resulting product undergoes further reactions, regioselectivity can become an important consideration. For instance, in the hydroarylation of 3-arylpropenenitriles, which can be seen as derivatives of this compound, the addition of an arene to the double bond is highly regioselective. researchgate.net

Mechanistic Investigations of Key Reactions

Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions and predicting outcomes. For the transformations of this compound, mechanistic studies often focus on the formation and reactivity of the key carbanion intermediate.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative information about the rates of chemical reactions and can shed light on the reaction mechanism. For the α-functionalization of this compound, the rate-determining step is often the initial deprotonation of the α-carbon. The rate of this step is influenced by several factors, including the strength of the base, the solvent, and the temperature.

The Hammett equation can be a useful tool for correlating reaction rates with the electronic effects of substituents on the aromatic rings. For reactions involving the benzylic position, a negative rho (ρ) value is typically observed, indicating that electron-donating groups on the aromatic ring accelerate the reaction by stabilizing the transition state leading to the carbanion intermediate. For instance, in the oxidation of para-substituted benzyl chlorides, a reaction that also proceeds through a benzylic intermediate, a negative ρ value of -1.711 was observed, confirming the buildup of positive charge at the benzylic position in the transition state. asianpubs.org A similar trend would be expected for the deprotonation of this compound.

Identification of Reaction Intermediates

The transformation of this compound, in line with the general reactivity of arylacetonitriles, proceeds through several key, albeit often transient, intermediate species. The nature of these intermediates is dictated by the reaction conditions, primarily whether the transformation is a hydrolysis or a reduction.

In Hydrolytic Pathways: Under acidic or basic conditions, the hydrolysis of the nitrile group to a carboxylic acid is a principal transformation. This process involves a series of intermediates.

Under acid-catalyzed hydrolysis , the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. The subsequent nucleophilic attack by water leads to the formation of a protonated imidic acid intermediate. This species is unstable and undergoes tautomerization to form a more stable amide intermediate. Further hydrolysis of the amide, which is often the rate-limiting step, proceeds through a tetrahedral intermediate resulting from the nucleophilic attack of water on the protonated amide carbonyl group. libretexts.orgchemistrysteps.comyoutube.comlumenlearning.com

In base-catalyzed hydrolysis , the reaction commences with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. chemistrysteps.comyoutube.com This generates a negatively charged imine anion intermediate. Subsequent protonation by water yields an imidic acid . Tautomerization of the imidic acid then produces the amide intermediate. chemistrysteps.com Similar to the acidic pathway, the hydrolysis of the amide to the final carboxylate proceeds via a tetrahedral intermediate .

A summary of the key intermediates in the hydrolysis of this compound is presented in the table below.

| Reaction Condition | Key Intermediates |

| Acid-Catalyzed Hydrolysis | Protonated Nitrile, Protonated Imidic Acid, Amide, Tetrahedral Intermediate |

| Base-Catalyzed Hydrolysis | Imine Anion, Imidic Acid, Amide, Tetrahedral Intermediate |

In Reductive Pathways: The reduction of the nitrile group to a primary amine is another significant transformation. When strong reducing agents like lithium aluminum hydride (LiAlH4) are employed, the reaction proceeds through distinct intermediates.

The initial step involves the nucleophilic addition of a hydride ion to the nitrile carbon, resulting in the formation of an imine anion , which is stabilized as a metal complex. chemistrysteps.com This intermediate is then subjected to a second hydride transfer from the reducing agent, leading to a dianion intermediate. The subsequent aqueous workup protonates this dianion to yield the final primary amine.

Transition State Analysis

Transition States in Hydrolysis: Computational studies, often employing Density Functional Theory (DFT), have been used to model the hydrolysis of nitriles.

For the acid-catalyzed hydrolysis , the transition state for the initial nucleophilic attack of water on the protonated nitrile is characterized by the partial formation of the new carbon-oxygen bond and the simultaneous stretching of the carbon-nitrogen triple bond. The geometry of this transition state is crucial in determining the activation energy of this step. Subsequent transition states involve proton transfers and the rotation around the carbon-nitrogen single bond in the amide intermediate, leading to the final tetrahedral intermediate.

In base-catalyzed hydrolysis , the initial transition state involves the approach of the hydroxide ion to the nitrile carbon. youtube.com This transition state is characterized by a partial bond between the oxygen of the hydroxide and the nitrile carbon, and a slight bending of the C-C≡N bond angle. youtube.com The calculated activation energies for this step are influenced by the nature of the solvent and the substituents on the aromatic ring. The subsequent transition states for the hydrolysis of the amide intermediate are similar to those in the acid-catalyzed pathway, involving the formation and collapse of a tetrahedral intermediate.

Transition States in Reduction: The reduction of nitriles with hydride reagents also proceeds through distinct transition states.

The following table summarizes the key features of the transition states in the principal reactions of nitriles, which are applicable to this compound.

| Reaction | Key Features of the Rate-Determining Transition State |

| Acid-Catalyzed Hydrolysis | Partial C-O bond formation, partial C≡N bond breaking, proton transfer from hydronium. |

| Base-Catalyzed Hydrolysis | Nucleophilic attack of OH- on the nitrile carbon, leading to a tetrahedral-like geometry. youtube.com |

| Reduction with LiAlH4 | Hydride transfer from the AlH4- complex to the nitrile carbon. |

Derivatization and Analogues of P Phenylhydrocinnamonitrile

Synthesis of Substituted p-Phenylhydrocinnamonitrile Derivatives

The modification of the this compound backbone can be achieved by introducing substituents at two primary locations: the aromatic biphenyl (B1667301) ring system and the aliphatic butanenitrile chain.

The biphenyl core of this compound is a prime target for substitution, allowing for the modulation of the molecule's electronic and steric properties. The synthesis of these analogues typically involves either building the substituted biphenyl scaffold before constructing the butanenitrile side chain or by direct functionalization of the parent molecule.

One of the most powerful methods for constructing substituted biaryl systems is the Suzuki-Miyaura cross-coupling reaction. arabjchem.org This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide. To generate ring-substituted analogues of this compound, one could employ a substituted phenylboronic acid and a halogenated phenylbutanenitrile, or vice-versa. For instance, coupling 4-bromo-3-phenylbutanenitrile with a substituted phenylboronic acid would yield a variety of analogues with substituents on one of the phenyl rings. A general scheme for this approach is presented below. This strategy is foundational in creating libraries of substituted biphenyl compounds for various applications. nih.govlookchem.com

Table 1: Examples of Suzuki-Miyaura Coupling for Ring-Substituted Analogues This table is illustrative and based on general synthetic principles.

| Aryl Halide Component | Aryl Boronic Acid Component | Potential Product (Ring-Substituted Analogue) |

|---|---|---|

| 3-(4-bromophenyl)butanenitrile | 4-methoxyphenylboronic acid | 3-(4'-methoxybiphenyl-4-yl)butanenitrile |

| 3-(4-bromophenyl)butanenitrile | 3-fluorophenylboronic acid | 3-(3'-fluorobiphenyl-4-yl)butanenitrile |

Direct electrophilic substitution on the biphenyl rings of this compound is another route, though it may lead to mixtures of positional isomers due to the directing effects of the alkyl substituent. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could introduce functional groups onto the aromatic system. nih.gov

Functionalization of the butanenitrile chain, particularly at the α- and β-positions relative to the nitrile group, provides another avenue for derivatization.

α-Functionalization: The α-carbon (C2) of this compound is activated by the adjacent electron-withdrawing nitrile group. This allows for deprotonation by a strong base to form a nitrile anion, which is a potent nucleophile. thieme-connect.de This anion can then react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position. For example, treatment of 3-(biphenyl-4-yl)butanenitrile with a base like lithium diisopropylamide (LDA) followed by the addition of methyl iodide would yield 2-methyl-3-(biphenyl-4-yl)butanenitrile. This method is a standard and reliable route for the α-alkylation of nitriles. thieme-connect.dethieme-connect.com

β-Functionalization: The β-position (C3), which bears the biphenyl group, is generally less reactive and its functionalization is more challenging. However, modern synthetic methods, such as those involving photocatalysis, can enable C-H functionalization at positions that are not activated by proximal functional groups. chemrxiv.org For instance, a photocatalytic process could generate a radical at the β-position, which could then be trapped by a suitable reagent. While specific examples starting from this compound are not widely reported, general methods for the β-functionalization of saturated N-heterocycles suggest that such transformations are feasible. chemrxiv.org

Isomeric Forms and Their Chemical Distinction

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. wikipedia.org this compound (3-(biphenyl-4-yl)butanenitrile) can exist in several isomeric forms, which can be broadly classified as structural isomers and stereoisomers.

Structural Isomers: These isomers have the same molecular formula (C₁₆H₁₅N) but different connectivity.

Positional Isomers: The substituents are at different positions on the parent structure. wikipedia.org For this compound, this could involve the butanenitrile group being attached to a different position on the biphenyl ring, such as in 3-(biphenyl-2-yl)butanenitrile or 3-(biphenyl-3-yl)butanenitrile. The synthesis of such isomers would involve starting with the appropriately substituted biphenyl precursor. nih.gov Another type of positional isomerism involves the location of the phenyl group on the butanenitrile chain, for example, 4-(biphenyl-4-yl)butanenitrile.

Skeletal Isomers: The carbon skeleton of the molecule is different. An example would be 2-methyl-3-(biphenyl-4-yl)propanenitrile, which has a branched propanenitrile chain instead of a linear butanenitrile chain.

Functional Isomers: The isomers contain different functional groups. For a nitrile like this compound, a common functional isomer is an isocyanide, such as 1-(biphenyl-4-yl)propyl isocyanide. nih.gov

Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of atoms.

Enantiomers: this compound possesses a chiral center at the third carbon of the butanenitrile chain (the carbon bonded to the biphenyl group and a methyl group). Therefore, it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3-(biphenyl-4-yl)butanenitrile and (S)-3-(biphenyl-4-yl)butanenitrile. Enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. york.ac.uk Their separation, a process known as resolution, can be achieved by forming diastereomeric salts with a chiral resolving agent or by chiral chromatography. york.ac.uk

Diastereomers: These are stereoisomers that are not mirror images of each other. Diastereomers are formed when a molecule with one or more existing chiral centers has another stereocenter introduced. For example, if an α-substituted derivative of this compound is synthesized (e.g., 2-bromo-3-(biphenyl-4-yl)butanenitrile), a new chiral center is created at C2. If the starting this compound was a single enantiomer (e.g., the R-enantiomer), the product would be a mixture of two diastereomers: (2R,3R) and (2S,3R). Diastereomers have different physical and chemical properties and can often be separated by standard techniques like chromatography. osi.lv

Heterocyclic Analogues Derived from this compound Scaffolds

The nitrile group is a versatile functional group that can participate in various cyclization reactions to form heterocyclic rings. This allows for the transformation of the this compound scaffold into a range of heterocyclic analogues.

A prominent example is the synthesis of tetrazoles. The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is one of the most effective methods for forming a 5-substituted tetrazole ring. researchgate.net By treating this compound with an azide source, such as sodium azide, often in the presence of a Lewis acid catalyst (e.g., zinc chloride) or an ammonium (B1175870) salt, one can synthesize 5-(1-(biphenyl-4-yl)ethyl)-1H-tetrazole. chalcogen.roorganic-chemistry.org Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. researchgate.net

Another class of heterocycles accessible from nitriles are oxazolines. The synthesis can be achieved by reacting the nitrile with an amino alcohol under catalytic conditions. organic-chemistry.org For example, the reaction of this compound with 2-aminoethanol, often catalyzed by copper complexes, would yield 2-(1-(biphenyl-4-yl)ethyl)-4,5-dihydrooxazole. mdpi.com Oxazolines are important motifs in chiral ligands for asymmetric catalysis and are present in some natural products. mdpi.com

Table 2: Synthesis of Heterocyclic Analogues from this compound

| Reagent(s) | Heterocyclic Product | Reaction Type |

|---|---|---|

| Sodium Azide (NaN₃), NH₄Cl | 5-(1-(Biphenyl-4-yl)ethyl)-1H-tetrazole | [3+2] Cycloaddition |

Structural Modifications and Scaffold Diversity Generation

Generating structural diversity from a common starting material is a key strategy in drug discovery and materials science. This compound is an excellent starting scaffold for creating a library of diverse molecules due to its multiple points for modification.

Strategies for generating scaffold diversity include:

Combinatorial Derivatization: Combining the ring-substitution and chain-functionalization reactions described in section 4.1. By systematically varying the substituents on the biphenyl ring and at the α-position of the chain, a large library of analogues can be rapidly synthesized.

Heterocyclic Elaboration: Using the heterocyclic synthesis methods from section 4.3 as a gateway to further complexity. The resulting tetrazoles or oxazolines can be further substituted on the heterocyclic ring itself.

Scaffold Hopping: This advanced strategy involves replacing the core scaffold (in this case, the biphenyl group) with a different structural motif that maintains a similar spatial arrangement of key functional groups. psu.educhemrxiv.org While direct examples for this compound are scarce, one could envision replacing the biphenyl unit with other bicyclic aromatic systems like naphthalene (B1677914) or quinoline, or even non-aromatic bicyclic structures, to explore new chemical space while potentially retaining or improving desired properties. rice.edu

Stereochemical Aspects of this compound Derivatives

The stereochemistry of this compound derivatives is centered around the chiral carbon at position 3. The synthesis and separation of its enantiomers, and the diastereoselective synthesis of its derivatives, are crucial for understanding their interaction with chiral biological systems.

As mentioned, the parent compound exists as a pair of enantiomers, (R) and (S). The synthesis of enantiomerically pure compounds can be approached in several ways:

Chiral Resolution: Separating a racemic mixture of the enantiomers. york.ac.uk

Asymmetric Synthesis: Using a chiral catalyst or a chiral auxiliary to selectively produce one enantiomer over the other. york.ac.ukub.edu For example, an asymmetric hydrocyanation of a suitable prochiral alkene could potentially lead to an enantiomerically enriched this compound.

Chiral Pool Synthesis: Starting from a readily available enantiopure starting material. ub.edu

When a new stereocenter is introduced into an enantiomerically pure derivative of this compound, the formation of diastereomers occurs. Diastereoselective synthesis aims to control the stereochemical outcome of this process, favoring the formation of one diastereomer over the others. beilstein-journals.org For instance, the α-alkylation of an enantiopure N-tert-butanesulfinyl imine derived from a ketone related to this compound can proceed with high diastereoselectivity, guided by the chiral auxiliary. osi.lv The stereochemical configuration of the products can significantly influence their biological activity and physical properties.

Table 3: List of Mentioned Compounds

| Compound Name | Systematic Name |

|---|---|

| This compound | 3-(Biphenyl-4-yl)butanenitrile |

| 3-(4'-methoxybiphenyl-4-yl)butanenitrile | 3-(4'-Methoxybiphenyl-4-yl)butanenitrile |

| 3-(3'-fluorobiphenyl-4-yl)butanenitrile | 3-(3'-Fluorobiphenyl-4-yl)butanenitrile |

| 3-(4'-(trifluoromethyl)biphenyl-4-yl)butanenitrile | 3-(4'-(Trifluoromethyl)biphenyl-4-yl)butanenitrile |

| 2-Methyl-3-(biphenyl-4-yl)butanenitrile | 2-Methyl-3-(biphenyl-4-yl)butanenitrile |

| 3-(Biphenyl-2-yl)butanenitrile | 3-(Biphenyl-2-yl)butanenitrile |

| 3-(Biphenyl-3-yl)butanenitrile | 3-(Biphenyl-3-yl)butanenitrile |

| 4-(Biphenyl-4-yl)butanenitrile | 4-(Biphenyl-4-yl)butanenitrile |

| 2-Methyl-3-(biphenyl-4-yl)propanenitrile | 2-Methyl-3-(biphenyl-4-yl)propanenitrile |

| 1-(Biphenyl-4-yl)propyl isocyanide | 4-(1-Isocyanopropyl)biphenyl |

| (R)-3-(Biphenyl-4-yl)butanenitrile | (R)-3-(Biphenyl-4-yl)butanenitrile |

| (S)-3-(Biphenyl-4-yl)butanenitrile | (S)-3-(Biphenyl-4-yl)butanenitrile |

| 5-(1-(Biphenyl-4-yl)ethyl)-1H-tetrazole | 5-(1-(Biphenyl-4-yl)ethyl)-1H-tetrazole |

Enantioselective and Diastereoselective Synthesis

The asymmetric synthesis of chiral nitriles, including analogues of this compound, often relies on catalytic processes that can control the formation of the desired stereoisomer. Key strategies include asymmetric hydrocyanation of prochiral alkenes and conjugate additions to α,β-unsaturated nitriles.

One of the most direct routes to enantiomerically enriched 3-arylbutanenitriles is the asymmetric hydrocyanation of the corresponding vinylarenes. For instance, the enantioselective hydrocyanation of vinylarenes can be achieved using dual electrocatalysis, a method that combines cobalt-mediated hydrogen-atom transfer and copper-promoted radical cyanation. nih.gov This approach has been shown to be effective for a variety of vinylarenes, furnishing the desired arylpropionitriles with excellent enantioselectivity. nih.gov While specific data for 4-vinylbiphenyl (B1584822) is not extensively reported in this context, the general applicability of the method to vinylarenes suggests its potential for the synthesis of chiral this compound.

Another powerful method is the asymmetric conjugate addition of nucleophiles to α,β-unsaturated nitriles. These reactions, often catalyzed by chiral metal complexes or organocatalysts, can establish the stereocenter with high fidelity. For example, the conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a well-established method for generating chiral metal enolates, which can be trapped to produce a variety of chiral molecules. nih.govbeilstein-journals.orgbeilstein-journals.org This strategy can be extended to α,β-unsaturated nitriles to access chiral 3-substituted nitriles.

A notable example is the synthesis of (R)-2-([1,1'-biphenyl]-4-yl)propanenitrile, a close analogue of the target compound. Research has demonstrated the synthesis of this and other chiral nitriles through various synthetic routes, highlighting the interest in this structural motif. google.commolaid.com

Detailed research findings for the enantioselective synthesis of a related chiral nitrile are presented in the table below.

| Substrate | Catalyst/Reagent | Electrophile | Product | Yield (%) | ee (%) | Ref |

| 2-(Nitromethyl)benzaldehydes and substituted cinnamaldehydes | Aminocatalyst | - | Chiral intermediate for biaryls | up to 99 | up to 99 | rug.nl |

| 1,3-Diarylpropenes | Nickel-catalyst with TADDOL-derived phosphine-phosphite ligands | HCN | Chiral 3,3-diarylpropanenitriles | - | good | uni-koeln.de |

| α,β-Unsaturated enones | Chiral diamine catalyst | Dimedone | 3,4-Dihydropyran derivatives | up to 98 | up to 97 | organicchemistrydata.org |

This table presents data for the synthesis of related chiral compounds to illustrate the methodologies applicable to the synthesis of this compound analogues.

Resolution of Racemic Mixtures

The separation of racemic mixtures into their constituent enantiomers is a crucial process for obtaining optically pure compounds. researchgate.netepa.gov For this compound and its analogues, several resolution techniques can be employed, with enzymatic kinetic resolution and diastereomeric crystallization being the most prominent.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture. nih.govtudelft.nl This method is particularly effective for the resolution of racemic alcohols, esters, and amines. In the context of this compound analogues, this approach is highly relevant for the resolution of their hydroxylated precursors.

For example, the kinetic resolution of racemic β-hydroxy nitriles, which are precursors to chiral 3-aryl nitriles, has been efficiently achieved using Candida antarctica lipase (B570770) B (CAL-B). researchgate.net This enzyme catalyzes the transesterification of the racemic β-hydroxy nitrile, leading to the formation of an enantioenriched acetate (B1210297) and the corresponding unreacted enantioenriched alcohol. researchgate.netresearchgate.net This method has been successfully applied to a variety of alkyl, aryl, and aryloxymethyl substituted β-hydroxy nitriles, often achieving excellent enantiomeric excess (>99% ee). researchgate.net

The table below summarizes the results of lipase-catalyzed kinetic resolution of related β-hydroxy nitriles.

| Racemic Substrate | Enzyme | Acyl Donor | (S)-Alcohol Yield (%) | (S)-Alcohol ee (%) | (R)-Acetate Yield (%) | (R)-Acetate ee (%) | Ref |

| (±)-3-Hydroxy-3-phenylpropanenitrile | Lipase PS-C 'Amano' II | Vinyl acetate | 46 | >99 | - | - | researchgate.net |

| Racemic β-hydroxy nitriles | Candida antarctica lipase (N-435) | - | - | - | - | >99 | researchgate.net |

This table illustrates the effectiveness of enzymatic resolution on precursors to analogues of this compound.

Diastereomeric Crystallization

Another widely used method for resolving racemic mixtures is through the formation of diastereomeric salts. nih.govresearchgate.net This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. researchgate.net Since diastereomers have different physical properties, they can often be separated by fractional crystallization. researchgate.net

For racemic mixtures of nitriles that also contain an acidic or basic functional group, this method is particularly suitable. For instance, a patent describes a process for preparing a single enantiomer of a chiral nitrile by forming a salt with a chiral acid, such as (+)-di-o,o'-toluyltartaric acid or (R)-α-methoxy-2-(trifluoromethyl)phenylacetic acid. google.com The resulting diastereomeric salts can then be separated by crystallization, and the desired enantiomer of the nitrile can be liberated. google.com This approach has been shown to achieve high enantiomeric excess, often greater than 90%, which can be further enhanced by recrystallization. google.com

The choice of resolving agent and solvent system is critical for successful separation and is often determined empirically. justia.com

Theoretical and Computational Studies on P Phenylhydrocinnamonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of molecules. frontiersin.orgwikipedia.org These methods allow for the detailed investigation of molecular orbitals and charge distributions, which are fundamental to a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. numberanalytics.comresearchgate.net

For p-Phenylhydrocinnamonitrile, theoretical calculations at the B3LYP/6-311G(d,p) level of theory could be employed to determine the energies of these frontier orbitals. The results of such a hypothetical calculation are presented in Table 1.

Table 1: Frontier Molecular Orbital Energies of this compound This data is illustrative and based on typical values for similar organic molecules.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -0.25 |

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The HOMO is likely localized on the phenyl ring, indicating this as the primary site for electrophilic attack. Conversely, the LUMO may be distributed over the nitrile group, suggesting its susceptibility to nucleophilic attack.

The distribution of electron density within a molecule is crucial for predicting its reactivity. chemrxiv.org Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bhu.ac.in Additionally, Mulliken population analysis can provide quantitative values for the partial atomic charges. bhu.ac.in

A hypothetical MEP analysis of this compound would likely show a negative potential (red/yellow) around the nitrogen atom of the nitrile group due to the lone pair of electrons and the electronegativity of nitrogen. The phenyl ring would exhibit a region of negative potential above and below the plane of the ring, characteristic of aromatic systems. The hydrogen atoms would show a positive potential (blue).

Table 2 presents hypothetical Mulliken partial atomic charges for selected atoms in this compound.

Table 2: Hypothetical Mulliken Partial Atomic Charges for Selected Atoms in this compound This data is illustrative and based on general chemical principles.

| Atom | Partial Charge (a.u.) |

|---|---|

| N (Nitrile) | -0.35 |

| C (Nitrile) | +0.15 |

| C (ipso-phenyl) | -0.10 |

These charge distributions suggest that the nitrogen atom is a likely site for interaction with electrophiles, while the nitrile carbon is susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational landscape of flexible molecules. nih.govmdpi.com By simulating the motion of atoms over time, MD can identify the most stable conformations and the energy barriers between them. nih.gov

For this compound, the key rotatable bond is the C-C bond connecting the phenyl group to the ethyl chain. Rotation around this bond will give rise to different conformers with varying steric interactions and, consequently, different potential energies. libretexts.org A hypothetical conformational analysis could involve rotating this bond in increments and calculating the relative energy of each resulting conformation. The results of such a hypothetical analysis are presented in Table 3.

Table 3: Relative Energies of Hypothetical Conformers of this compound This data is illustrative and based on principles of conformational analysis.

| Dihedral Angle (°) | Conformation Name | Relative Energy (kcal/mol) |

|---|---|---|

| 0 | Eclipsed | 3.5 |

| 60 | Gauche | 0.8 |

| 120 | Eclipsed | 3.2 |

The anti-conformation, where the phenyl ring and the nitrile group are furthest apart, would be the most stable due to minimized steric hindrance. The gauche conformation would be slightly higher in energy, and the eclipsed conformations would be the least stable.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry can be used to model the mechanisms of chemical reactions, providing detailed information about transition states and reaction intermediates. frontiersin.org This allows for a deeper understanding of reaction kinetics and thermodynamics.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. plos.orgnih.gov These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. The accuracy of these predictions has been significantly improved by considering conformational isomerism and using advanced theoretical models. nih.gov

Hypothetical predicted ¹H and ¹³C NMR chemical shifts and IR frequencies for this compound are presented in Tables 4 and 5. These values are based on typical ranges for the respective functional groups.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is illustrative and based on typical NMR shift ranges.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.1 - 7.3 | 127 - 130 |

| CH₂ (benzylic) | 2.9 | 40 |

| CH₂ (adjacent to CN) | 2.6 | 25 |

| C (nitrile) | - | 118 |

Table 5: Predicted IR Frequencies for Key Functional Groups in this compound This data is illustrative and based on characteristic IR absorption bands.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C≡N | Stretch | 2245 |

| C-H (aromatic) | Stretch | 3030 |

| C-H (aliphatic) | Stretch | 2920, 2850 |

In Silico Design of Novel this compound Derivatives

The insights gained from theoretical and computational studies can be used to design novel derivatives of this compound with enhanced or modified properties. dlshsi.edu.phmdpi.com This in silico design process allows for the virtual screening of a large number of candidate molecules, saving significant time and resources in the drug discovery and materials science fields. nih.govjetir.org

Based on the computational analysis, several modifications to the this compound scaffold could be proposed to tune its electronic and steric properties. For example, introducing electron-donating or electron-withdrawing groups on the phenyl ring would alter the HOMO and LUMO energies and the charge distribution, thereby influencing the molecule's reactivity. Table 6 outlines some hypothetical derivatives and their potential properties.

Table 6: Proposed this compound Derivatives and Their Potential Properties This data is illustrative and based on established principles of medicinal chemistry and materials science.

| Derivative | Modification | Predicted Property Change | Potential Application |

|---|---|---|---|

| 4'-nitro-p-Phenylhydrocinnamonitrile | Addition of a nitro group at the 4' position | Lowered LUMO energy, increased electrophilicity | Precursor for novel dyes |

| 4'-amino-p-Phenylhydrocinnamonitrile | Addition of an amino group at the 4' position | Raised HOMO energy, increased nucleophilicity | Building block for pharmaceuticals |

Applications of P Phenylhydrocinnamonitrile in Materials Science and Catalysis

Role as a Monomer in Polymerization Research

The potential of a molecule to act as a monomer is a cornerstone of polymer chemistry, leading to materials with a wide array of properties and functions. However, the role of p-phenylhydrocinnamonitrile in this capacity has not been explored in the available scientific literature.

Homo- and Copolymerization Studies

Synthesis of Nitrile-Containing Polymers

While the synthesis of nitrile-containing polymers is a well-established field, with many such polymers exhibiting valuable thermal and chemical properties, there is no evidence of this compound being used as a starting monomer for this purpose. Research in this area tends to focus on other nitrile-functionalized monomers. lu.selu.se The unique structure of this compound, with its phenyl and cyanoethyl groups, could theoretically lead to polymers with interesting characteristics, but this has yet to be investigated.

Exploration of Polymer Architectures and Macromolecular Engineering

The exploration of complex polymer architectures, such as star, comb, or dendritic polymers, and the precise control over macromolecular structures are at the forefront of modern polymer engineering. wikipedia.orgcmu.edursc.org These advanced techniques allow for the fine-tuning of material properties. However, due to the lack of fundamental polymerization studies on this compound, its use in creating sophisticated polymer architectures has not been documented.

Precursor for Advanced Organic Materials

The development of advanced organic materials for applications in electronics and functional frameworks is a highly active area of research. These materials often rely on specific molecular building blocks to achieve their desired properties.

Components in Optoelectronic Materials

Organic optoelectronic materials are utilized in a variety of devices, including LEDs and solar cells. nih.govrsc.orgutwente.nl The performance of these materials is intrinsically linked to their molecular structure. There are currently no studies indicating that this compound has been considered or used as a component in the synthesis of optoelectronic materials. Its potential contributions to properties such as charge transport or light emission are therefore unknown.

Building Blocks for Functional Organic Frameworks

Functional organic frameworks, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), are porous crystalline materials with a wide range of potential applications, including gas storage and catalysis. rsc.orgmdpi.comnih.gov The synthesis of these frameworks relies on the use of specific organic linkers. A review of the literature reveals no instances where this compound has been employed as a building block for the creation of such functional frameworks.

Ligand or Precursor in Catalysis

The molecular architecture of this compound endows it with properties that are desirable for a ligand in catalytic applications. The biphenyl (B1667301) unit provides a rigid and sterically defined scaffold, which can influence the coordination geometry and stability of metal complexes. The nitrile group (-C≡N) is a well-known coordinating moiety that can bind to a variety of metal centers.

Design of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as pore size, surface area, and catalytic activity, are highly tunable by varying the metal nodes and organic linkers.

Table 1: Potential MOF Synthesis Parameters with this compound as a Ligand

| Parameter | Potential Value/Condition | Rationale |

| Metal Node | Zn(II), Cu(II), Fe(III), Zr(IV) | Commonly used in MOF synthesis and known to coordinate with nitrile ligands. |

| Organic Linker | This compound | Provides a rigid biphenyl unit and a coordinating nitrile group. |

| Solvent System | Dimethylformamide (DMF), Diethylformamide (DEF), Ethanol | Common solvents for solvothermal synthesis of MOFs. |

| Synthesis Method | Solvothermal, Hydrothermal | Standard methods for crystallizing MOF structures. |

The functionalization of the biphenyl ring of this compound, for example, by introducing additional coordinating groups like carboxylic acids or amines, could transform it into a multidentate linker, making it more suitable for the construction of robust, high-dimensional MOFs.

Role in Homogeneous and Heterogeneous Catalysis

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. The nitrile group of this compound can act as a ligand, coordinating to a metal center to form a soluble catalyst complex. The steric and electronic properties of the biphenyl group can influence the activity and selectivity of the catalyst. For instance, in palladium-catalyzed cross-coupling reactions, ligands with biphenyl scaffolds are known to enhance catalytic efficiency.

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its separation and reuse. This compound could be immobilized on a solid support, such as silica (B1680970) or a polymer resin, to create a heterogeneous catalyst. The nitrile group could be used to anchor the molecule to the support, or it could be modified to create a more reactive catalytic site. The biphenyl moiety would provide thermal and chemical stability to the immobilized catalyst.

The degradation of some commercial dyes has been observed to produce this compound as a metabolite, suggesting its relative stability under certain chemical conditions, a desirable trait for a catalytic ligand or its support. researchgate.net

Applications as a Synthetic Intermediate for Specialty Chemicals

The structure of this compound makes it a valuable precursor for the synthesis of a variety of specialty chemicals, particularly in the pharmaceutical and materials science sectors. The nitrile group is a versatile functional group that can be converted into other functionalities such as amines, carboxylic acids, and amides.

Research on structurally similar compounds, such as 2-(2-amino-4-biphenyl)propionitrile, highlights the utility of the biphenyl-propanenitrile scaffold. Functionalization of the biphenyl core can significantly enhance the properties of the resulting molecules. For example, the introduction of electron-withdrawing groups can improve solubility for polymer applications, while the addition of other functional groups can modulate biological activity.

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Functional Group | Potential Application of Product |

| Nitrile Reduction | H₂, Pd/C or LiAlH₄ | Primary Amine (-CH₂NH₂) | Pharmaceutical intermediate, building block for polyamides. |

| Nitrile Hydrolysis | H₂O, H⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | Precursor for polyesters, active pharmaceutical ingredients. |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Functionalized Biphenyl | Liquid crystals, organic light-emitting diodes (OLEDs). |

| Cyclization Reactions | Various reagents | Heterocyclic compounds | Biologically active molecules. |

The synthesis of various phenylacetic acid derivatives from biphenyl precursors has been demonstrated, showcasing the potential for creating complex molecules with applications in medicinal chemistry. mdpi.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are effective methods for constructing the biphenyl backbone, which can then be further elaborated. The nitrile group of this compound offers a convenient handle for introducing further chemical diversity.

While direct research on this compound is limited, its structural components suggest significant potential in materials science and catalysis. The combination of a rigid biphenyl scaffold and a versatile nitrile functional group makes it a promising candidate for the design of novel ligands for Metal-Organic Frameworks and for both homogeneous and heterogeneous catalysis. Furthermore, its utility as a synthetic intermediate for the production of specialty chemicals, including pharmaceuticals and advanced materials, is considerable. Further investigation into the synthesis and reactivity of this compound is warranted to fully explore and realize its potential applications.

Environmental Degradation and Biotransformation Research of P Phenylhydrocinnamonitrile

Identification as a Metabolite in Environmental Processes

p-Phenylhydrocinnamonitrile has been identified as a metabolite in the microbial degradation of certain industrial chemicals, most notably azo dyes. Azo dyes are widely used in the textile and tanning industries and their release into the environment is a significant concern. nih.gov

Degradation of Acid Black 210:

One of the primary environmental sources of this compound is the bacterial degradation of the trisazo dye, C.I. Acid Black 210. nih.gov This complex dye is known for its use in the leather industry and its effluents can be a source of various aromatic compounds. portlandpress.comresearchgate.net Under microaerophilic conditions, bacterial consortia can cleave the azo bonds of Acid Black 210, leading to the formation of several smaller aromatic molecules. Through techniques such as gas chromatography-mass spectrometry (GC-MS), this compound has been identified as one of the key metabolites in the degradation pathway of Acid Black 210. nih.gov

The following table summarizes the identification of this compound as a metabolite:

| Parent Compound | Environmental Process | Analytical Method | Reference |

| C.I. Acid Black 210 | Bacterial Degradation | GC-MS | nih.gov |

Microbial Degradation Pathways and Mechanisms (e.g., Dye Degradation)

The microbial degradation of this compound itself is understood through the broader knowledge of how microorganisms metabolize aromatic nitriles. The nitrile group (-C≡N) is the primary site of enzymatic attack. Generally, there are two main enzymatic pathways for the microbial degradation of nitriles: the nitrilase pathway and the nitrile hydratase/amidase pathway.

Nitrilase Pathway: In this pathway, a single enzyme, nitrilase, catalyzes the direct hydrolysis of the nitrile to a carboxylic acid and ammonia. nih.gov

R-C≡N + 2 H₂O → R-COOH + NH₃

Nitrile Hydratase/Amidase Pathway: This is a two-step process involving two distinct enzymes. First, nitrile hydratase converts the nitrile to an amide. Subsequently, an amidase hydrolyzes the amide to a carboxylic acid and ammonia. nih.gov

Step 1 (Nitrile Hydratase): R-C≡N + H₂O → R-CONH₂

Step 2 (Amidase): R-CONH₂ + H₂O → R-COOH + NH₃

For this compound, the proposed microbial degradation would likely follow these pathways, resulting in the formation of p-phenylhydrocinnamic acid and ammonia. The resulting carboxylic acid can then potentially be further metabolized by microorganisms through pathways for aromatic compound degradation, such as ring-opening reactions. nih.gov

While specific studies on this compound are limited, research on analogous aromatic nitriles like benzonitrile (B105546) has shown that bacteria such as Nocardia sp. can utilize them as a sole carbon and nitrogen source, breaking them down into benzoic acid and catechol. nih.gov

Abiotic Degradation Studies (e.g., Photolysis, Hydrolysis in Environmental Contexts)

Abiotic degradation processes, such as photolysis and hydrolysis, play a significant role in the environmental fate of many organic pollutants. However, specific experimental data on the abiotic degradation of this compound is not extensively available. In such cases, understanding is often inferred from the behavior of structurally similar compounds and the chemical properties of the functional groups present.

Photolysis: Photolysis is the degradation of a compound by light. The potential for photolysis of this compound would depend on its ability to absorb light in the environmentally relevant UV spectrum (wavelengths > 290 nm) and the quantum yield of the degradation reaction. wikipedia.org Aromatic compounds can undergo photodegradation, and the presence of a nitrile group might influence the reaction pathways. Without specific studies, it is difficult to determine the photolytic half-life of this compound in aquatic environments.

Hydrolysis: Hydrolysis is the chemical breakdown of a compound due to reaction with water. The nitrile group in this compound can undergo hydrolysis to form a carboxylic acid. The rate of this reaction is highly dependent on pH and temperature. Generally, nitrile hydrolysis can be catalyzed by both acids and bases. Under typical environmental pH conditions (around 5-9), the abiotic hydrolysis of many nitriles is a slow process. frontiersin.org

The following table outlines the potential abiotic degradation pathways for this compound, with the understanding that specific kinetic data is currently limited.

| Degradation Process | Description | Influencing Factors | Expected Products |

| Photolysis | Degradation by sunlight. | Light intensity, wavelength, presence of photosensitizers. | Potentially various smaller organic molecules through ring cleavage and transformation of the nitrile group. |

| Hydrolysis | Reaction with water. | pH, temperature. | p-Phenylhydrocinnamic acid and ammonia. |

Fate and Transport Modeling in Environmental Systems